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Compound of Interest

Compound Name: [(3-Fluorophenyl)methyl]urea

CAS No.: 1039852-38-4

Cat. No.: B1452857

Get Quote

Executive Summary & Pharmacophore Context
N-(3-fluorobenzyl)urea represents a simplified "minimal pharmacophore" for Soluble Epoxide

Hydrolase (sEH) inhibition. While the urea moiety mimics the transition state of epoxide

hydrolysis, this structural simplicity introduces a high risk of promiscuity.

In drug development, the N,N'-disubstituted urea scaffold is a "privileged structure" found in:

sEH Inhibitors: (e.g., TPPU, t-AUCB) – Target cytosolic hydrolases.

Type II Kinase Inhibitors: (e.g., Sorafenib, Birb 796) – Bind the DFG-out conformation of

kinases (p38 MAPK, Raf).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: (e.g., PF-3845 derivatives) – Regulate

endocannabinoid signaling.

The Challenge: Assessing N-(3-fluorobenzyl)urea requires proving it engages its intended

target (likely sEH) without cross-reacting with the "Kinase-Hydrolase Axis" or metabolic
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enzymes (CYPs). This guide outlines the comparative performance and the screening

protocols necessary to validate this compound.

Comparative Performance Analysis
The following table contrasts N-(3-fluorobenzyl)urea (as a fragment/lead) against the "Gold

Standard" sEH inhibitor (TPPU) and a representative "Off-Target" Kinase inhibitor (Sorafenib).

Table 1: Selectivity & Physicochemical Profile
Comparison

Feature
N-(3-

fluorobenzyl)urea

TPPU (Reference
Standard)

Sorafenib (Kinase
Anti-Target)

Primary Target
sEH (Predicted IC50:

~50-200 nM)
sEH (IC50: ~1-2 nM) VEGFR / Raf / p38

Structural Class
Mono-substituted

Urea

N,N'-Disubstituted

Urea (Adamantyl)

Diaryl Urea (Bi-aryl

ether)

Kinase Liability
Moderate (Due to

small size/flexibility)

Low (Steric bulk

prevents kinase

pocket entry)

High (Designed for

DFG-out binding)

FAAH Cross-reactivity
High Risk (Needs

counter-screen)

Low (Selectivity

>1000x)
Low

Metabolic Stability
Poor (Rapid CYP

oxidation of benzyl)

High

(Trifluoromethoxy/Ada

mantyl protection)

Moderate

Solubility High Low/Moderate Low

Key Insight: N-(3-fluorobenzyl)urea lacks the "left-hand" steric bulk (like the adamantyl group in

TPPU) that confers high potency and kinase exclusion. Therefore, its off-target assessment

must rigorously exclude p38 MAPK and FAAH.

The "Selectivity Funnel" Strategy
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To validate N-(3-fluorobenzyl)urea, you must move beyond simple potency assays. Use this

logical screening cascade to filter out promiscuous activity.

Diagram 1: The Urea Scaffold Selectivity Workflow
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Compound: N-(3-fluorobenzyl)urea

Tier 1: Primary Potency
(Recombinant hsEH Assay)

IC50 < 500 nM?

Tier 2: Hydrolase Selectivity
(FAAH & MAGL Counter-Screens)

Yes

Discard / Optimize SAR

No

Tier 3: Kinase Liability
(p38 MAPK / Raf Binding)

Selectivity > 100x

Promiscuous

Tier 4: ADME/Tox
(CYP inhibition & hERG)

No Kinase Binding Type II Binder

Valid Lead Candidate

Clean Profile
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Caption: Logical screening cascade for urea-based probes, prioritizing hydrolase exclusion

before kinase safety profiling.

Experimental Protocols
Protocol A: Primary sEH Activity Assay (Fluorescent)
Objective: Establish the baseline potency against the intended target. Mechanism: Hydrolysis

of the non-fluorescent substrate PHOME to the fluorescent reporter 6-methoxy-2-

naphthaldehyde.

Reagents:

Recombinant human sEH (1 nM final).

Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-

acetate) [25 µM final].

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

Incubation: Mix 20 µL of N-(3-fluorobenzyl)urea (serially diluted in DMSO) with 160 µL of

enzyme solution. Incubate at 30°C for 5 minutes.

Start: Add 20 µL of PHOME substrate.

Measure: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10-20 minutes.

Validation:

Include AUDA or TPPU as a positive control (expect IC50 < 5 nM).

Solvent control (DMSO) must show linear rate.

Protocol B: The "Anti-Target" FAAH Counter-Screen
Objective: Confirm the urea does not inhibit Fatty Acid Amide Hydrolase, a common off-target

for lipophilic ureas. Mechanism: Hydrolysis of AMC-Arachidonoyl Amide.
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Reagents:

Human FAAH microsomes or recombinant enzyme.

Substrate: AMC-Arachidonoyl Amide (3 µM).

Workflow:

Pre-incubate compound with enzyme (10 min, 37°C) to check for slow-binding kinetics

(common with ureas).

Add substrate and measure fluorescence (Ex: 340 nm, Em: 460 nm).

Interpretation:

If N-(3-fluorobenzyl)urea inhibits FAAH with IC50 < 1 µM, it is a "Dirty Probe" and

unsuitable for specific sEH studies in lipid signaling.

Protocol C: Kinase Liability Assessment (Thermal Shift /
Binding)
Objective: Test if the compound binds the ATP pocket of p38 MAPK (Type II inhibition). Method:

Differential Scanning Fluorimetry (DSF) is preferred over activity assays for detecting Type II

binders that stabilize the inactive conformation.

Setup: Mix p38 MAPK (1-2 µM) with SYPRO Orange dye and compound (10 µM).

Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

Analysis:

A significant Tm shift (>2°C) indicates binding.

Compare with Sorafenib (Positive Control, large shift) and DMSO (Negative).

Mechanistic Context: The Lipid Signaling Pathway
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Understanding why selectivity matters: sEH and FAAH regulate parallel branches of the

arachidonic acid cascade. Cross-inhibition confounds data interpretation regarding

inflammation and pain.

Diagram 2: Lipid Signaling & Off-Target Impact
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Caption: sEH and FAAH control parallel anti-inflammatory lipid mediators (EETs and

Anandamide). Cross-reactivity leads to "poly-pharmacology."
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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